7-Diethylamino-3-((((2-iodoacetamido)ethyl) amino)carbonyl)coumarin 7-Diethylamino-3-((((2-iodoacetamido)ethyl) amino)carbonyl)coumarin
Brand Name: Vulcanchem
CAS No.: 160291-50-9
VCID: VC20928590
InChI: InChI=1S/C18H22IN3O4/c1-3-22(4-2)13-6-5-12-9-14(18(25)26-15(12)10-13)17(24)21-8-7-20-16(23)11-19/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H,20,23)(H,21,24)
SMILES: CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCNC(=O)CI
Molecular Formula: C18H22IN3O4
Molecular Weight: 471.3 g/mol

7-Diethylamino-3-((((2-iodoacetamido)ethyl) amino)carbonyl)coumarin

CAS No.: 160291-50-9

Cat. No.: VC20928590

Molecular Formula: C18H22IN3O4

Molecular Weight: 471.3 g/mol

* For research use only. Not for human or veterinary use.

7-Diethylamino-3-((((2-iodoacetamido)ethyl) amino)carbonyl)coumarin - 160291-50-9

Specification

CAS No. 160291-50-9
Molecular Formula C18H22IN3O4
Molecular Weight 471.3 g/mol
IUPAC Name 7-(diethylamino)-N-[2-[(2-iodoacetyl)amino]ethyl]-2-oxochromene-3-carboxamide
Standard InChI InChI=1S/C18H22IN3O4/c1-3-22(4-2)13-6-5-12-9-14(18(25)26-15(12)10-13)17(24)21-8-7-20-16(23)11-19/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H,20,23)(H,21,24)
Standard InChI Key OGQHCUYSWDOIMP-UHFFFAOYSA-N
SMILES CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCNC(=O)CI
Canonical SMILES CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCNC(=O)CI

Introduction

Chemical Identity and Structure

Nomenclature and Identification

7-Diethylamino-3-((((2-iodoacetamido)ethyl) amino)carbonyl)coumarin, commonly referred to as IDCC in scientific literature, is a modified coumarin with specific functional groups that enhance its utility in biochemical applications. The compound is registered with several identifiers that facilitate its recognition in chemical databases and research literature .

Identifier TypeValue
CAS Number160291-50-9
PubChem CID2762645
IUPAC Name7-(diethylamino)-N-[2-[(2-iodoacetyl)amino]ethyl]-2-oxochromene-3-carboxamide
InChI KeyOGQHCUYSWDOIMP-UHFFFAOYSA-N
Creation Date2005-07-19
Modification Date2025-02-15

Structural Features

The molecular structure of this compound features a coumarin core scaffold with strategic functional group modifications that enhance its fluorescence properties and reactivity :

  • A diethylamino group at the 7-position of the coumarin ring system, which contributes to its fluorescence properties

  • A carboxamide linker at the 3-position connecting to an ethyl spacer

  • An iodoacetamido terminal group that enables thiol-reactivity

Physical and Chemical Properties

Basic Properties

The compound exhibits distinctive physicochemical characteristics that determine its behavior in various biological and chemical environments .

PropertyValue
Molecular FormulaC18H22IN3O4
Molecular Weight471.3 g/mol
Physical StateSolid
SolubilitySoluble in organic solvents like DMSO

Spectroscopic Properties

The compound's value in biochemical applications stems from its distinctive fluorescence profile. When excited with ultraviolet light, it emits in the blue region of the spectrum .

Optical PropertyValue
Excitation Maximum409 nm
Emission Maximum473 nm (in 0.1M Tris buffer, pH 9.0)
Quantum YieldHigh (exact value varies with environment)
Environmental SensitivityModerate to high; spectral shifts with protein binding
It's noteworthy that when conjugated to proteins, the emission properties can shift significantly. For example, when attached to mutant essential light chain (ELC) proteins, the emission peak shifted from 476 nm for free compound to 466 nm for ELC-142, 464 nm for ELC-127 and ELC-160, and 463 nm for ELC-180 .

Synthesis Methods

Laboratory Synthesis

The laboratory synthesis of 7-Diethylamino-3-((((2-iodoacetamido)ethyl) amino)carbonyl)coumarin typically involves a multi-step process that begins with the formation of the coumarin core structure :

  • Formation of the coumarin core through Pechmann condensation reaction between a phenol derivative and a β-keto ester in the presence of an acid catalyst

  • Introduction of the diethylamino group at position 7 through nucleophilic substitution

  • Functionalization of position 3 through appropriate reactions to introduce the carboxyl group

  • Amide coupling with ethylenediamine to form the ethylamine linker

  • Final reaction with iodoacetic acid or its activated derivative to introduce the iodoacetamido group

Industrial Production

Industrial production methods for this compound follow similar synthetic pathways but employ optimized conditions for large-scale manufacturing:

  • Continuous flow reactors for improved efficiency and reduced batch-to-batch variation

  • Automated synthesis systems with precise control of reaction parameters

  • Specialized purification processes to ensure high purity (typically >95%)

  • Quality control measures including HPLC and spectroscopic analysis

Applications in Research

Protein Labeling and Structural Studies

The iodoacetamido group of 7-Diethylamino-3-((((2-iodoacetamido)ethyl) amino)carbonyl)coumarin reacts specifically with thiol groups (-SH) in proteins, particularly cysteine residues, forming stable thioether bonds . This property makes it valuable for:

  • Site-specific labeling of proteins at engineered or naturally occurring cysteine residues

  • Monitoring protein folding and conformational changes

  • Tracking protein-protein interactions

  • Analyzing the effects of ligand binding on protein structure

Fluorescence Imaging Applications

The compound has been extensively used in advanced fluorescence imaging techniques :

Enzymatic Assays

The compound is valuable in various enzymatic applications :

  • Real-time monitoring of inorganic phosphate release during enzymatic reactions

  • Tracking ATPase kinetics in motor proteins

  • Sensing conformational changes associated with enzyme-substrate interactions

  • Development of fluorescence-based biosensors for specific analytes

Comparison with Related Compounds

Comparative Analysis with Other Thiol-Reactive Probes

7-Diethylamino-3-((((2-iodoacetamido)ethyl) amino)carbonyl)coumarin belongs to a family of thiol-reactive probes but has distinct advantages in specific applications .

CompoundReactive GroupExcitation/Emission (nm)Key Advantages
IDCC (This compound)Iodoacetamide409/473High sensitivity, good stability
MDCC (Maleimide variant)MaleimideSimilar to IDCCFaster reaction kinetics
CPMMaleimideUV/blueEssentially non-fluorescent until reacting with thiols
DACMMaleimideUV/blueGood energy transfer properties
Pacific Blue MaleimideMaleimide410/455Strong fluorescence even at neutral pH

Structure-Function Relationships

The structure of 7-Diethylamino-3-((((2-iodoacetamido)ethyl) amino)carbonyl)coumarin has been strategically designed to optimize its performance in biochemical applications :

  • The 7-diethylamino group enhances fluorescence quantum yield and induces a bathochromic shift compared to unsubstituted coumarins

  • The coumarin core provides excellent fluorescence properties with good photostability

  • The iodoacetamido group offers high specificity for thiol groups with good reaction kinetics

  • The ethyl spacer provides appropriate distance and flexibility between the fluorophore and the reactive group

Research Trends and Future Directions

Recent Advances

Recent research has expanded the applications of 7-Diethylamino-3-((((2-iodoacetamido)ethyl) amino)carbonyl)coumarin in several areas :

  • Development of novel FRET pairs combining this compound with other fluorophores

  • Integration with advanced microscopy techniques for super-resolution imaging

  • Application in single-molecule studies of protein dynamics

  • Utilization in microfluidic and high-throughput screening platforms

Future Research Opportunities

Several promising research directions may further expand the utility of this compound :

  • Development of derivatives with enhanced photostability and brightness

  • Creation of targeted conjugates for specific cellular compartments

  • Application in multiplexed imaging with orthogonal fluorescent probes

  • Integration with emerging technologies such as optogenetics and photopharmacology

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